molecular formula C8H14N4O B13335132 N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine

Cat. No.: B13335132
M. Wt: 182.22 g/mol
InChI Key: WFGJKOJLNOFPQJ-UHFFFAOYSA-N
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Description

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine is a chemical compound with the molecular formula C8H16Cl2N4O and a molecular weight of 255.14 g/mol. It is typically available in powder form and is used primarily for research purposes. This compound is known for its applications in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine involves several steps. One common synthetic route includes the reaction of 6-methoxypyrimidine-4-amine with 1,3-dibromopropane under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

the synthetic route mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine can be compared with other similar compounds, such as:

    N1-(6-Chloropyrimidin-4-yl)propane-1,3-diamine: This compound has a chlorine atom instead of a methoxy group, which can lead to different chemical and biological properties.

    N1-(6-Methylpyrimidin-4-yl)propane-1,3-diamine: The presence of a methyl group instead of a methoxy group can also result in variations in reactivity and activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with other molecules and its overall properties.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N'-(6-methoxypyrimidin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C8H14N4O/c1-13-8-5-7(11-6-12-8)10-4-2-3-9/h5-6H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

WFGJKOJLNOFPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NCCCN

Origin of Product

United States

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